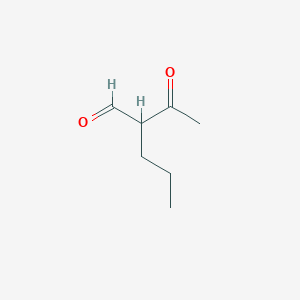

2-Acetylpentanal

Descripción

2-Acetylpentanal is a hypothetical aldehyde derivative featuring both an acetyl group (CH₃CO-) and an aldehyde functional group (-CHO) on a pentane backbone. Its presumed structure is CH₃CO-CH₂-CH₂-CH₂-CHO, making it a keto-aldehyde with two carbonyl groups. While direct experimental data on this compound is unavailable, its properties can be inferred through comparisons with structurally related aldehydes and ketones documented in scientific literature.

Propiedades

Número CAS |

139548-85-9 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

2-acetylpentanal |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(5-8)6(2)9/h5,7H,3-4H2,1-2H3 |

Clave InChI |

USCRCEPKFITYDL-UHFFFAOYSA-N |

SMILES |

CCCC(C=O)C(=O)C |

SMILES canónico |

CCCC(C=O)C(=O)C |

Sinónimos |

Pentanal, 2-acetyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares 2-Acetylpentanal with four analogs: 2-Methylpentanal, 2-Ethyl-2-hydroxypentanal, 3-Ethylpentanal, and 2-Pentanone. Key distinctions arise from variations in substituents, functional groups, and molecular architecture.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2-Acetylpentanal | C₇H₁₂O₂ | 128.17 | Aldehyde, Ketone | Dual carbonyl groups |

| 2-Methylpentanal | C₆H₁₂O | 100.16 | Aldehyde, Methyl | Methyl branch at C2 |

| 2-Ethyl-2-hydroxypentanal | C₇H₁₄O₂ | 130.19 | Aldehyde, Hydroxyl, Ethyl | Hydroxyl and ethyl at C2 |

| 3-Ethylpentanal | C₇H₁₄O | 114.19 | Aldehyde, Ethyl | Ethyl branch at C3 |

| 2-Pentanone | C₅H₁₀O | 86.13 | Ketone | Single ketone at C2 |

Key Observations :

- 2-Acetylpentanal’s acetyl group introduces a ketone moiety adjacent to the aldehyde, creating a unique dual carbonyl system. This contrasts with 2-Methylpentanal and 3-Ethylpentanal, which have non-polar alkyl substituents .

- 2-Ethyl-2-hydroxypentanal combines an ethyl group with a hydroxyl substituent, enabling hydrogen bonding, a feature absent in 2-Acetylpentanal .

- 2-Pentanone, a simple ketone, lacks the aldehyde group, reducing its oxidative reactivity compared to 2-Acetylpentanal .

Physicochemical Properties (Inferred)

Polarity and Solubility

- 2-Acetylpentanal: High polarity due to dual carbonyl groups; likely soluble in polar solvents (e.g., acetone, ethanol) but less than 2-Ethyl-2-hydroxypentanal, which benefits from hydroxyl-driven H-bonding .

- 2-Methylpentanal and 3-Ethylpentanal: Lower polarity from alkyl groups, favoring solubility in non-polar solvents .

- 2-Pentanone: Moderate polarity, typical of ketones, with solubility influenced by its shorter carbon chain .

Reactivity

- 2-Acetylpentanal: The electron-withdrawing acetyl group may activate the aldehyde for nucleophilic addition (e.g., Grignard reactions). The ketone moiety could undergo condensation reactions, akin to 2-Pentanone .

- 2-Ethyl-2-hydroxypentanal : Hydroxyl group enables esterification or oxidation, pathways unavailable to 2-Acetylpentanal .

Thermal Stability

- 2-Acetylpentanal : Likely lower thermal stability than 2-Methylpentanal or 3-Ethylpentanal due to strain from dual carbonyl groups.

- 2-Pentanone: Higher stability than aldehydes, as ketones resist oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.